

An In-depth Technical Guide to the Chemical Properties of Phenol-d6

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Compound of Interest

Compound Name: Phenol-d6

Cat. No.: B082959

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Introduction

Phenol-d6 (C₆D₆O), a deuterated analog of phenol, serves as a crucial tool in a multitude of scientific disciplines, particularly in pharmaceutical research, mechanistic studies, and advanced analytical applications. The substitution of protium (¹H) with deuterium (²H) atoms on both the aromatic ring and the hydroxyl group imparts subtle yet significant changes to its physicochemical properties. These alterations, most notably the kinetic isotope effect (KIE), provide researchers with a powerful probe to elucidate reaction mechanisms, trace metabolic pathways, and enhance the accuracy of quantitative analyses. This technical guide provides a comprehensive overview of the core chemical properties of **Phenol-d6**, detailed experimental methodologies, and visual representations of key processes to support its application in research and development.

Core Chemical and Physical Properties

The fundamental properties of **Phenol-d6** are summarized in the tables below, offering a direct comparison with its non-deuterated counterpart where applicable. These values are essential for designing and interpreting experiments involving this isotopically labeled compound.

General Properties

Property	Value	Reference
Chemical Formula	C ₆ D ₆ O	[1]
Molecular Weight	100.15 g/mol	[1]
CAS Number	13127-88-3	[1]
Appearance	White to off-white crystalline solid	[2]
Isotopic Purity	Typically ≥98 atom % D	[1]

Physical Constants

Property	Value	Unit
Melting Point	40-42	°C[1][3][4]
Boiling Point	182	°C[1][4]
Density	1.140	g/mL at 25 °C[1]
Vapor Pressure	0.36	mmHg at 20 °C[1]
Vapor Density	3.24	(vs air)[1]

Solubility

Solvent	Solubility	Notes
Water	84 g/L	[5]
Organic Solvents	Soluble in ethanol, methanol, acetone, and diethyl ether.	[2]

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and quantification of **Phenol-d6**. The following sections detail the key spectral characteristics.

Mass Spectrometry

Mass spectrometry of **Phenol-d6** reveals a characteristic mass-to-charge ratio (m/z) reflecting the incorporation of six deuterium atoms.

Parameter	Value
Molecular Ion (M^+)	100.1
Major Fragments (m/z)	99, 71, 42

Data sourced from NIST Mass Spectrometry Data Center.[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **Phenol-d6** exhibits shifts in vibrational frequencies compared to phenol, particularly for bonds involving deuterium.

Functional Group	Wavenumber (cm^{-1})	Notes
O-D Stretch	~2450	Shifted from the broad O-H stretch ($\sim 3300\text{--}3600\text{ cm}^{-1}$) in phenol.
Aromatic C-D Stretch	~2250	Shifted from the aromatic C-H stretch ($\sim 3030\text{ cm}^{-1}$) in phenol.
C-O Stretch	~1200	
Aromatic C=C Stretch	~1580, ~1470	

Characteristic vibrational frequencies are approximate and can vary based on the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the near-complete deuteration, the ^1H NMR spectrum of high-purity **Phenol-d6** will show minimal residual proton signals. It is widely used as a solvent in NMR spectroscopy for the analysis of other compounds.[\[7\]](#)

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and application of **Phenol-d6**'s properties.

Synthesis of Phenol-d6 from Benzene-d6

A common laboratory-scale synthesis of **Phenol-d6** involves the sulfonation of Benzene-d6 followed by alkali fusion.

Materials:

- Benzene-d6
- Fuming sulfuric acid (oleum)
- Sodium hydroxide
- Hydrochloric acid (concentrated)

Procedure:

- **Sulfonation:** Slowly add Benzene-d6 to an equal volume of fuming sulfuric acid with constant stirring in an ice bath to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for several hours to ensure complete reaction, forming benzene-d6-sulfonic acid.
- **Neutralization and Salt Formation:** Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide. Continue adding sodium hydroxide until the solution is strongly alkaline.
- **Alkali Fusion:** Evaporate the neutralized solution to dryness to obtain sodium benzene-d6-sulfonate. Mix the dry salt with a significant excess of solid sodium hydroxide in a nickel or iron crucible. Heat the mixture to a high temperature (typically 300-350 °C) until it fuses. This converts the sulfonate to sodium phenoxide-d5.
- **Acidification and Isolation:** Allow the fused mass to cool and then dissolve it in water. Acidify the solution with concentrated hydrochloric acid. **Phenol-d6** will separate as an oil or solid.

- Purification: Extract the **Phenol-d6** with a suitable organic solvent (e.g., diethyl ether). Wash the organic extract with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by distillation. The crude **Phenol-d6** can be further purified by distillation or recrystallization.

Determination of Physical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline **Phenol-d6** is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Boiling Point: The boiling point can be determined by simple distillation. A sample of **Phenol-d6** is heated in a distillation flask, and the temperature at which the vapor pressure equals the atmospheric pressure and the liquid boils is recorded.

Spectroscopic Analysis

FTIR Spectroscopy (Solid Sample - KBr Pellet Method):

- Grind a small amount (1-2 mg) of **Phenol-d6** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

GC-MS Analysis:

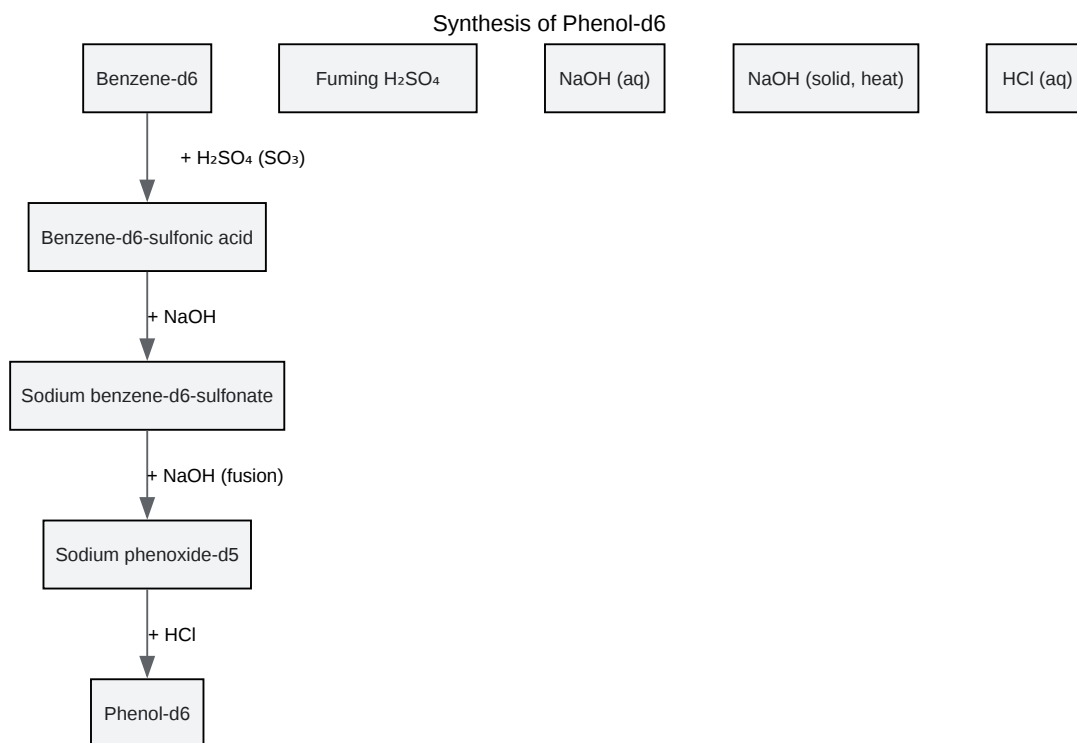
- Sample Preparation: Prepare a dilute solution of **Phenol-d6** in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the gas chromatograph.
- Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven

temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

- **Mass Spectrometric Detection:** As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio.

Visualizations

Synthesis of Phenol-d6

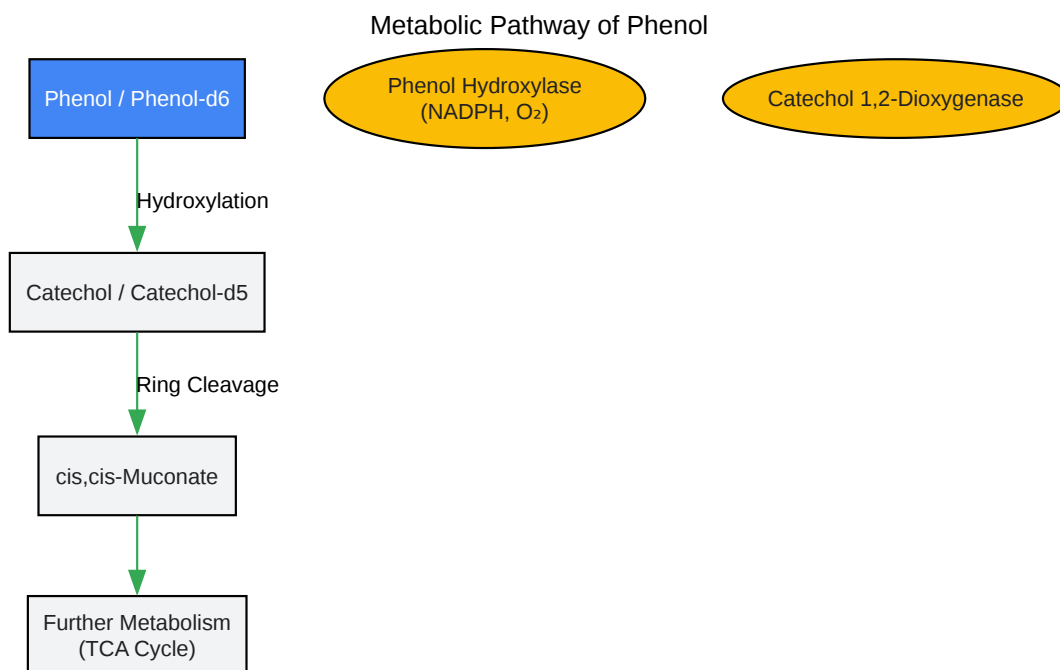


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Caption: A simplified workflow for the synthesis of **Phenol-d6** from Benzene-d6.

Metabolic Pathway of Phenol

The metabolic pathway of phenol typically proceeds via hydroxylation to form catechol, which is then further metabolized. **Phenol-d6** is used to study the kinetic isotope effects of these enzymatic reactions.

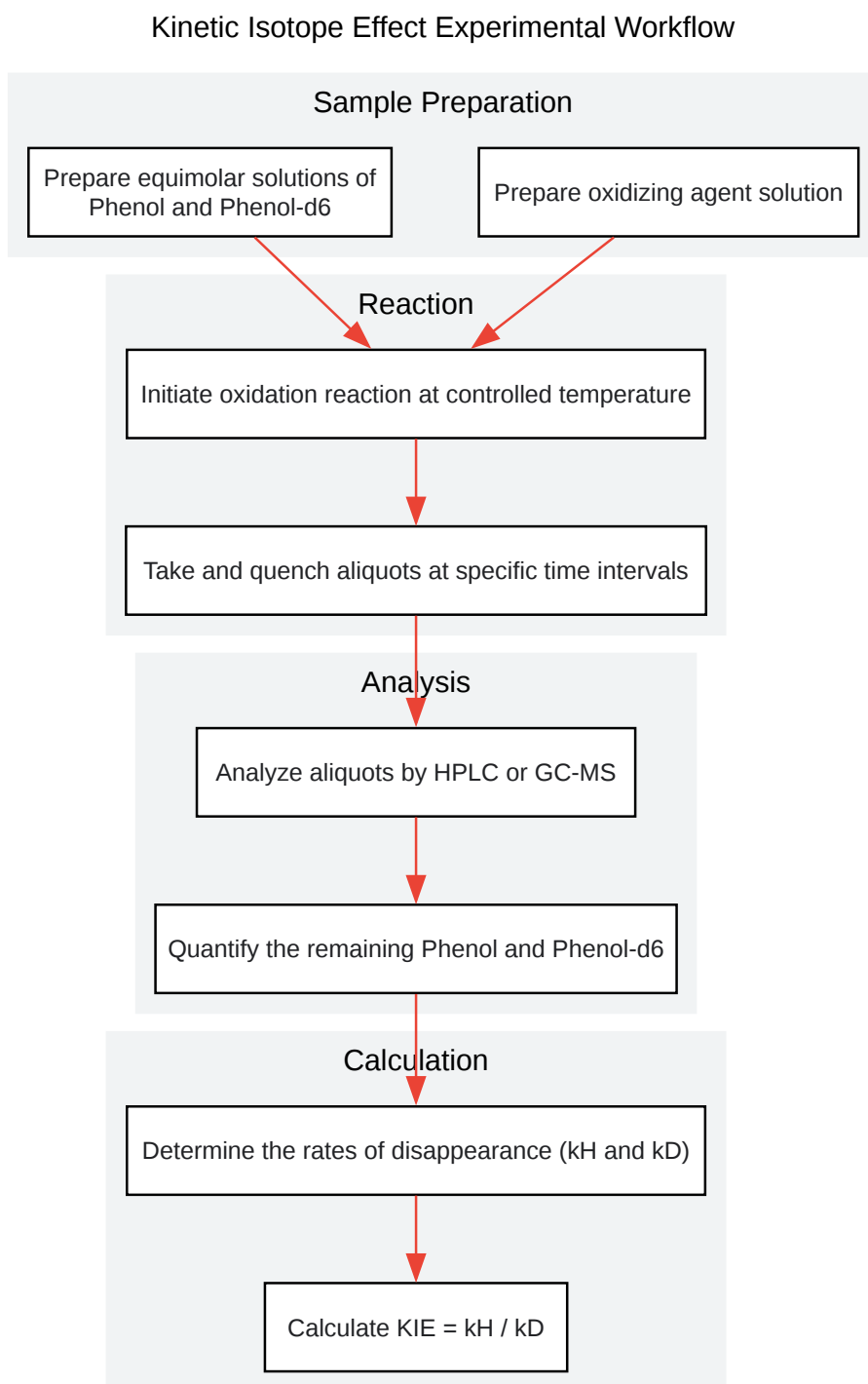


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Caption: The initial steps in the aerobic biodegradation pathway of phenol.

Experimental Workflow for Kinetic Isotope Effect Study

A typical workflow for investigating the kinetic isotope effect in the oxidation of phenol using **Phenol-d6**.



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Caption: A workflow for determining the kinetic isotope effect of phenol oxidation.

Conclusion

Phenol-d6 is an indispensable tool for researchers in chemistry and drug development. Its unique properties, stemming from the replacement of hydrogen with deuterium, allow for detailed investigations into reaction mechanisms and metabolic pathways. The data and protocols presented in this guide are intended to provide a solid foundation for the effective application of **Phenol-d6** in a laboratory setting. Accurate and reproducible results are contingent upon the use of well-characterized, high-purity material and the careful implementation of established experimental procedures.

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